4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2S/c1-22-12-18-28(19-13-22)36(34,35)32-30-20-26-21-33(27-10-6-3-7-11-27)31-29(26)25-16-14-24(15-17-25)23-8-4-2-5-9-23/h2-21,32H,1H3/b30-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPZSNKZTWAFHR-COEJQBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides, known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole moiety is significant, as pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and anticancer properties.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess notable antimicrobial properties. A study demonstrated that related compounds exhibited significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism likely involves inhibition of folate synthesis, a critical pathway in bacterial growth.
Anticancer Properties
The pyrazole framework has been associated with anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . For instance, a related pyrazole derivative was reported to inhibit tumor growth in xenograft models.
Anti-inflammatory Effects
Sulfonamide compounds are well-documented for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential as an anti-inflammatory agent. In vitro studies have shown that related compounds can reduce prostaglandin synthesis, thereby alleviating inflammation .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various sulfonamide derivatives against pathogenic bacteria. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 8 | P. aeruginosa |
Study 2: Anticancer Activity
In another study focusing on anticancer effects, the compound was tested against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 3.8 |
| A549 (Lung) | 6.5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between the target compound and related sulfonamide derivatives.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Structural and Functional Insights:
In contrast, the oxazole derivative () incorporates a 1,2-oxazole, which may improve metabolic resistance due to its aromatic stability. The pyrazolopyrimidine derivative () includes a fused heterocyclic system, likely targeting ATP-binding pockets in kinases, while the trifluoromethyl-substituted analog () leverages electron-withdrawing effects for improved pharmacokinetics.
Substituent Effects: Biphenyl vs. The CF₃ group in balances lipophilicity and electronic effects, a common strategy in drug design. Imine Configuration: The (Z)-imine in the target compound may influence stereoselective interactions, a feature absent in simpler analogs like .
Biological Activity: While antimicrobial activity is explicitly cited for the oxazole derivative (), the target compound’s activity remains inferred due to structural parallels.
Physical Properties :
- Melting points (e.g., 175–178°C for ) and mass data provide benchmarks for synthetic optimization. The absence of such data for the target compound underscores the need for further characterization.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s complex architecture (pyrazole, biphenyl, imine) likely requires multi-step synthesis, contrasting with simpler derivatives like .
Q & A
Q. What are the critical steps for synthesizing 4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer: Synthesis requires precise control of reaction parameters (temperature, pH, reaction time) to avoid side products. Key intermediates, such as the pyrazole and sulfonamide moieties, must be synthesized separately before coupling via Schiff base formation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and verifying purity . For example, NMR can confirm the Z-configuration of the imine bond, while HPLC ensures >95% purity of the final product.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer: NMR (¹H, ¹³C, and 2D-COSY) is critical for structural elucidation, particularly to resolve stereochemical ambiguities in the pyrazole and imine groups. Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. Chromatographic methods like HPLC and UPLC are used to assess purity and stability under varying conditions (e.g., temperature, solvent systems) .
Q. How can researchers evaluate the compound's preliminary biological activity?
- Methodological Answer: Standard assays include enzyme inhibition studies (e.g., cyclooxygenase-2 for sulfonamides) and cell viability assays (MTT or resazurin-based) to screen for cytotoxicity. Dose-response curves should be generated using triplicate measurements, with positive controls (e.g., celecoxib for COX-2 inhibition) to validate experimental setups. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can contradictions in biological activity data between similar sulfonamide-pyrazole derivatives be resolved?
- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. To resolve these:
- Perform systematic reproducibility studies with standardized protocols.
- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity).
- Validate purity via LC-MS and quantify batch-to-batch variability .
- Cross-reference structural analogs (e.g., trifluoromethyl-substituted derivatives) to identify substituent-specific trends .
Q. What computational strategies are effective for optimizing reaction conditions and predicting biological targets?
- Methodological Answer: Quantum mechanical calculations (DFT) can model transition states to optimize reaction pathways (e.g., imine bond formation). Machine learning (ML) platforms like ICReDD’s reaction path search tools integrate experimental and computational data to narrow optimal conditions (solvent, catalyst loading) . For target prediction, molecular docking (AutoDock Vina) and QSAR models trained on sulfonamide libraries can prioritize biological targets (e.g., carbonic anhydrase isoforms) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer:
- Core modifications: Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups) and pyrazole rings (e.g., fluorination at C-3).
- Functional assays: Test derivatives against a panel of enzymes/receptors to identify selectivity profiles.
- Data integration: Use cheminformatics tools (e.g., KNIME or Schrodinger’s Canvas) to correlate structural features (logP, polar surface area) with activity.
- Statistical validation: Apply multivariate analysis (PCA or PLS) to distinguish significant SAR trends from noise .
Q. What experimental and computational approaches are recommended for studying metabolic stability?
- Methodological Answer:
- In vitro assays: Liver microsomal stability tests (human/rodent) with LC-MS/MS quantification of parent compound degradation.
- Metabolite identification: Use high-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolic pathways.
- Computational prediction: Tools like SwissADME or ADMET Predictor estimate metabolic hotspots (e.g., CYP450 oxidation sites) .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer:
- Confirm solvent and temperature consistency during NMR acquisition.
- Use spiking experiments with pure standards to identify impurities.
- Re-crystallize the compound and re-acquire XRD data to rule out polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
